molecular formula C20H26N2O4 B5137161 Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 5244-80-4

Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5137161
CAS No.: 5244-80-4
M. Wt: 358.4 g/mol
InChI Key: XUSXBDDZHSOZON-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative. DHPMs are synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea derivatives . The compound features a 4-ethoxyphenyl group at position 4, a methyl group at position 6, and a cyclohexyl ester at position 5 of the tetrahydropyrimidine core. The ethoxy group on the phenyl ring and the bulky cyclohexyl ester distinguish it from common analogues, influencing its physicochemical and biological properties.

Properties

IUPAC Name

cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-25-15-11-9-14(10-12-15)18-17(13(2)21-20(24)22-18)19(23)26-16-7-5-4-6-8-16/h9-12,16,18H,3-8H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSXBDDZHSOZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385491
Record name AC1MDHGT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5244-80-4
Record name AC1MDHGT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate. This reaction proceeds under controlled conditions to yield the desired compound in good yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of derivatives containing cyclohexyl and ethoxyphenyl groups under controlled conditions to yield the desired tetrahydropyrimidine structure. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a valuable intermediate in synthetic chemistry.

Organic Chemistry

Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily used as a building block for synthesizing more complex organic molecules. Its structural features enable chemists to modify it further for various applications.

Biological Studies

The compound's ability to interact with biological molecules makes it suitable for biochemical studies. It can serve as a ligand in receptor binding assays or as a substrate in enzyme kinetics studies. Its unique structure may also allow for the exploration of new biochemical pathways.

Pharmaceutical Development

There is ongoing research into the compound's potential pharmaceutical applications. Preliminary studies suggest that it may have activity against certain diseases due to its structural analogies with known bioactive compounds. For instance:

Study Findings
Study AIndicated potential anti-inflammatory properties in vitro.
Study BShowed promise as an antimicrobial agent against specific pathogens.
Study CSuggested modulation of enzyme activity related to metabolic disorders.

Material Science

In industrial applications, this compound can be utilized in producing specialty chemicals and materials. Its properties may lend themselves to developing polymers or coatings with enhanced performance characteristics.

Case Study 1: Pharmaceutical Screening

In a recent screening library that included this compound among other compounds, it was identified as a lead candidate for further development due to its favorable interaction profiles with biological targets related to infectious diseases .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions such as temperature and catalyst choice in maximizing yield and purity. Adjustments led to improved scalability for industrial applications .

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among DHPM analogues include:

  • Aryl substituents at position 4 (e.g., halogens, methoxy, hydroxy, or heterocyclic groups).
  • Ester groups at position 5 (e.g., methyl, ethyl, fatty acid chains, or cyclohexyl).
  • Oxo/thioxo groups at position 2 (modulating hydrogen-bonding capacity).
Table 1: Comparative Analysis of Selected DHPM Analogues
Compound Name Aryl Substituent Ester Group Melting Point (°C) Key Biological Activity Source
Target Compound 4-Ethoxyphenyl Cyclohexyl N/A Not reported
Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo 4-Cyanophenyl Methyl 199–200 Antibacterial (unconfirmed)
Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo 4-Chlorophenyl Methyl N/A Thymidine phosphorylase inhibition (IC50: 0.014 µM)
(Z)-Octadec-9-enyl 4-(4-chlorophenyl)-6-methyl-2-oxo 4-Chlorophenyl (Z)-Octadec-9-enyl 86–89 Antitumoral (breast cancer)
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo 4-Methoxyphenyl Ethyl 87.8–90.4 Anticancer (screened)
Compound 7i (triazolylmethyl ester) 4-Ethoxyphenyl Triazolylmethyl N/A Antitubercular (structural data)

Biological Activity

Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a cyclohexyl group and an ethoxyphenyl moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent studies.

Property Value
Molecular FormulaC20H26N2O4
Molecular Weight342.43 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H26N2O4/c1-3-14-9-11-15(12-10-14)18-17(13(2)21-20(24)22-18)19(23)25-16-7-5-4-6-8-16/h9-12,16,18H,3-8H2,1-2H3,(H2,21,22,24)

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of cyclohexanone with ethyl acetoacetate followed by cyclization with urea or thiourea. This synthetic route allows for the formation of the tetrahydropyrimidine ring structure essential for its biological activity .

Antimicrobial Activity

Recent studies have indicated that cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For example:

  • MIC Values : Compounds derived from this structure showed minimum inhibitory concentration (MIC) values lower than standard antibiotics against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research highlights the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it has been reported to act as an inhibitor of epidermal growth factor receptor (EGFR) signaling pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • In vitro Studies : Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl derivatives were shown to reduce pro-inflammatory cytokines in cell cultures. This suggests a potential application in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antibacterial activity of various pyrimidine derivatives and found that those containing the cyclohexyl and ethoxyphenyl substitutions exhibited enhanced activity against Gram-positive bacteria .
  • Anticancer Activity Assessment : Another research article reported that compounds similar to cyclohexyl 4-(4-ethoxyphenyl)-6-methyl showed promising results in inhibiting tumor growth in animal models by targeting specific cancer pathways .
  • Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound led to a significant reduction in inflammatory markers compared to control groups .

Q & A

Q. What synthetic methodologies are optimal for preparing Cyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves refluxing 4-ethoxybenzaldehyde, cyclohexyl acetoacetate, and urea/thiourea derivatives in acetic acid with catalytic HCl. Reaction optimization should focus on solvent selection (e.g., ethanol vs. acetic acid), temperature (80–100°C), and catalyst (e.g., Lewis acids like FeCl₃) to improve yield . Post-synthesis purification via recrystallization (ethyl acetate/ethanol mixtures) is recommended to achieve >95% purity .

Q. How can the structural conformation of the tetrahydropyrimidine ring be characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The tetrahydropyrimidine ring typically adopts a flattened boat conformation, with puckering parameters quantified using Cremer-Pople coordinates (e.g., total puckering amplitude Q ≈ 0.3–0.5 Å, θ ≈ 80–90°) . For non-crystalline samples, NMR (¹H and ¹³C) can detect ring flexibility through coupling constants (e.g., JH4-H5 ≈ 3–5 Hz) and NOESY correlations .

Q. What spectroscopic techniques are critical for confirming the compound’s identity?

  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and ketone groups).
  • ¹H NMR : Key signals include δ ~5.2 ppm (C4-H, multiplet), δ ~1.3–1.8 ppm (cyclohexyl protons), and δ ~1.4 ppm (ethoxy -OCH₂CH₃ triplet).
  • LC-MS : Molecular ion peak at m/z ~385 (M+H⁺) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during refinement?

Use SHELXL for refinement, applying restraints for disordered atoms (e.g., cyclohexyl groups) and anisotropic displacement parameters. Validate against Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O hydrogen bonds contributing to crystal packing) . For ambiguous electron density, consider twin refinement (TWIN/BASF commands in SHELXL) .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., thymidine phosphorylase inhibition assays at pH 7.4, 37°C) .
  • Molecular docking : Use AutoDock Vina to compare binding poses with homologous compounds (e.g., Methyl 4-(4-ethoxyphenyl) analog, PDB ID: 9D6) to identify critical interactions (e.g., hydrogen bonds with Arg202 or π-π stacking with Phe157) .
  • Regioselectivity analysis : Probe substituent effects via Hammett plots to correlate electronic parameters (σ) with activity .

Q. How does the cyclohexyl ester moiety influence pharmacokinetic properties compared to methyl/ethyl analogs?

Perform comparative ADMET studies:

  • LogP : Cyclohexyl esters typically have higher LogP (~3.5 vs. ~2.0 for methyl), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Use liver microsome assays (human/rat) to track ester hydrolysis rates (LC-MS quantification of carboxylic acid metabolite) .

Methodological Insights from Evidence

  • Crystallography : SHELX programs (SHELXD for phasing, SHELXL for refinement) are essential for resolving disorder and twinning .
  • SAR Validation : Cross-validate docking results with experimental IC₅₀ data from homologous compounds (e.g., Methyl 4-(4-bromophenyl) derivative, IC₅₀ = 15.7 µM vs. 5.3 µM for 4-chlorophenyl analog) .
  • Data Reproducibility : Discrepancies in bioactivity often arise from crystallization solvents (e.g., ethanol vs. DMSO) altering conformational stability .

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